molecular formula C12H19F3N2O2 B13332190 (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline

(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline

Cat. No.: B13332190
M. Wt: 280.29 g/mol
InChI Key: LOHMICKNSAVWJI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further connected to an L-proline moiety. The trifluoroethyl group imparts distinct physicochemical properties, making the compound valuable in medicinal chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions, often using trifluoroethyl halides as reagents.

    Coupling with L-Proline: The final step involves coupling the trifluoroethyl-substituted piperidine with L-proline. This can be achieved through peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a modulator of biological pathways. The trifluoroethyl group can influence the compound’s interaction with biological targets, making it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for the development of new drugs, particularly in the treatment of cancer and other diseases.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties can enhance the performance and stability of various products.

Mechanism of Action

The mechanism of action of (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)methyl butanoate
  • (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)ethyl acetate

Uniqueness

Compared to similar compounds, (1-(2,2,2-Trifluoroethyl)piperidin-4-yl)-L-proline stands out due to its incorporation of the L-proline moiety. This addition can influence the compound’s biological activity and pharmacokinetic properties, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C12H19F3N2O2

Molecular Weight

280.29 g/mol

IUPAC Name

(2S)-1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19F3N2O2/c13-12(14,15)8-16-6-3-9(4-7-16)17-5-1-2-10(17)11(18)19/h9-10H,1-8H2,(H,18,19)/t10-/m0/s1

InChI Key

LOHMICKNSAVWJI-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)CC(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.